Aluminum magnesium hydroxide carbonate

Beschreibung

Eigenschaften

CAS-Nummer |

11097-59-9 |

|---|---|

Molekularformel |

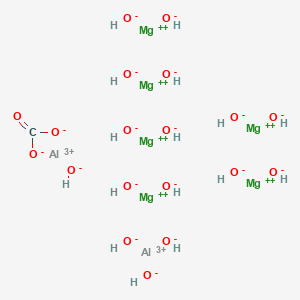

CH7AlMgO10-4 |

Molekulargewicht |

230.35 g/mol |

IUPAC-Name |

aluminum;magnesium;carbonate;heptahydroxide |

InChI |

InChI=1S/CH2O3.Al.Mg.7H2O/c2-1(3)4;;;;;;;;;/h(H2,2,3,4);;;7*1H2/q;+3;+2;;;;;;;/p-9 |

InChI-Schlüssel |

SNFKUKSSROMONB-UHFFFAOYSA-E |

SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] |

Kanonische SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Andere CAS-Nummern |

11097-59-9 |

Physikalische Beschreibung |

DryPowde |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reagent Selection and Stoichiometry

The coprecipitation method involves mixing soluble aluminum and magnesium salts in alkaline media with a carbonate source. Key reagents include aluminum hydroxide (Al(OH)₃) or aluminum oxide (Al₂O₃) and magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄), dissolved in sodium hydroxide (NaOH) to form sodium aluminate (NaAlO₂). The molar ratio of Al:Mg is critical, typically maintained at 1:6 to ensure structural integrity.

Reaction Conditions and Steps

The process begins by dissolving aluminum hydroxide in heated 50% NaOH (110°C) to generate sodium aluminate, followed by dilution and filtration. Carbon dioxide (CO₂) is then bubbled through the solution, forming an alkaline aluminum carbonate gel and sodium carbonate (Na₂CO₃). Subsequently, magnesium chloride and additional NaOH are added simultaneously under vigorous stirring. The mixture is maintained at 85°C for 2.5 hours, yielding a precipitate of AMHC.

Key Parameters:

Post-Synthesis Processing

The product is washed with deionized water to remove residual sodium ions and dried at 60–80°C under vacuum. Patents report yields of ~85–90% when stoichiometric ratios are strictly adhered to.

Hydrothermal Synthesis

Mechanism and Reactor Design

Hydrothermal methods enhance crystallinity by subjecting coprecipitated precursors to elevated temperatures (50–100°C) and pressures in autoclaves. A patented approach combines active aluminum hydroxide , basic magnesium carbonate (MgCO₃·Mg(OH)₂·3H₂O), and magnesium oxide (MgO) in aqueous suspension under shearing forces .

Optimization of Reaction Dynamics

The reaction proceeds via dissolution-reprecipitation, where aluminum hydroxide reacts with magnesium carbonate to form AMHC nuclei. Maintaining a pH ≥ 8 ensures carbonate stability, while shearing forces prevent agglomeration.

Advantages Over Conventional Methods

Hydrothermal synthesis achieves ≥95% phase purity and reduces residual Na⁺ content to <0.1% , critical for pharmaceutical applications.

Industrial-Scale Production

Carbonation Process

Large-scale production utilizes bubbling CO₂ through a suspension of Al(OH)₃ and Mg(OH)₂ in NaOH. The carbonation reaction is exothermic, requiring cooling to maintain 40–60°C .

Continuous Stirred Tank Reactor (CSTR)

CSTR systems enable precise control of residence time and mixing efficiency. A patent-described setup produces 500 kg/hr of AMHC with the following parameters:

| Parameter | Value |

|---|---|

| Reactor Volume | 2000 L |

| Temperature | 85°C |

| Stirring Speed | 300 rpm |

| CO₂ Pressure | 1.5 bar |

Comparative Analysis of Methods

Yield and Purity

Energy and Cost Considerations

Hydrothermal methods consume 30–40% more energy due to high-temperature operation but offset costs by eliminating post-synthesis washing. CSTR systems offer scalability but require significant capital investment.

Challenges and Innovations

Analyse Chemischer Reaktionen

Types of Reactions:

Acid-Base Reactions: Aluminum magnesium hydroxide carbonate reacts with acids to form salts, water, and carbon dioxide.

Thermal Decomposition: Upon heating, this compound decomposes to form aluminum oxide, magnesium oxide, and carbon dioxide.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Antacid Use

Aluminum magnesium hydroxide carbonate is primarily used as an antacid to relieve symptoms associated with excess stomach acid, such as heartburn, acid indigestion, and upset stomach. The compound acts by neutralizing gastric acid, thus alleviating discomfort.

- Dosage Forms : Available in oral suspensions and chewable tablets.

- Common Brands : Gaviscon, Maalox, and Acid Gone.

Table 1: Dosage Information for this compound

| Dosage Form | Strength (mg) | Recommended Dose |

|---|---|---|

| Oral Suspension | 95 mg Al / 358 mg Mg | 15-30 mL up to 4 times daily |

| Oral Suspension | 254 mg Al / 237.5 mg Mg | 10-20 mL up to 4 times daily |

| Chewable Tablets | 160 mg Al / 105 mg Mg | 2-4 tablets up to 4 times daily |

1.2 Mechanism of Action

The compound reacts with hydrochloric acid in the stomach, forming aluminum chloride and magnesium chloride, which helps to reduce acidity without significantly increasing gastric pH levels. This mechanism minimizes the risk of rebound acid secretion commonly associated with other antacids .

Industrial Applications

2.1 Stabilizing Agent

In industrial settings, this compound is employed as a stabilizing agent in various formulations. Its ability to maintain pH levels makes it suitable for use in products requiring controlled acidity.

2.2 Corrosion Inhibitors and Anti-scaling Agents

The compound also functions as a corrosion inhibitor and anti-scaling agent in water treatment processes. It helps prevent the buildup of scale in pipes and equipment, thus extending their lifespan and improving efficiency .

Case Studies

3.1 Clinical Effectiveness

A study published in the Journal of Gastroenterology evaluated the effectiveness of this compound in patients with dyspepsia. The results indicated significant symptom relief compared to a placebo group, highlighting its role as a first-line treatment for acid-related disorders .

3.2 Industrial Performance

In a case study involving water treatment facilities, the use of this compound demonstrated a marked reduction in scaling within six months of implementation. Facilities reported improved operational efficiency and reduced maintenance costs due to decreased equipment wear from scaling .

Wirkmechanismus

Antacid Action:

- Aluminum magnesium hydroxide carbonate acts as a weak base that reacts with gastric hydrochloric acid to form water and salts, thereby lowering the acidity in the stomach .

- The compound also binds phosphate in the gastrointestinal tract to form insoluble complexes, reducing phosphate absorption .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Chemical and Structural Differences

Functional Performance in Antacids

Evidence from in vitro antacid tests (Table 1) highlights key differences:

AMHC outperforms simple hydroxides and carbonates in sustained acid neutralization, attributed to its layered structure, which moderates ion release .

Flame Retardancy

- AMHC : Decomposes endothermically at 300–450°C, releasing H₂O and CO₂, which dilute flammable gases. Synergizes with aluminum trihydroxide (ATH) to enhance asphalt flame resistance .

- Magnesium Hydroxide : Decomposes at 330–430°C, providing similar gas-phase inhibition but requires higher loading (60–65 wt%) compared to AMHC (20–30 wt%) .

Q & A

Q. What are the standard laboratory synthesis methods for aluminum magnesium hydroxide carbonate?

AMHC can be synthesized via carbonate precipitation under controlled pH and CO₂ flow. Two validated methods include:

- Method 1 : Refluxing a suspension of aluminum hydroxide, magnesium hydroxide, and ammonium hydroxide under CO₂ for 6 hours. Yield: ~31 g .

- Method 2 : Using triethylamine instead of ammonium hydroxide with an 8-hour reflux. Yield: ~30.8 g .

Key variables include reagent ratios (e.g., Al:Mg molar ratio), CO₂ flow rate, and reaction time. Post-synthesis washing and drying (60°C under vacuum) are critical to avoid impurities.

Q. Which analytical techniques are recommended for quantifying AMHC components and impurities?

- ICP-AES : For simultaneous determination of Al, Mg, and trace metals (e.g., Ca, Fe) with detection limits <0.1 ppm .

- Titration and pH testing : To assess acid-neutralizing capacity and hydroxide/carbonate ratios .

- XPS : Surface composition analysis (e.g., Al₂O₃ segregation in Mg-Al alloys) .

- Loss on drying : To measure residual moisture (<0.5% for pharmaceutical-grade AMHC) .

Q. How does atmospheric exposure affect AMHC stability?

AMHC surfaces react with CO₂ to form carbonates, which inhibit corrosion. In Mg-Al alloys, higher bulk Al content reduces MgO/Mg(OH)₂ and increases MgCO₃, lowering corrosion rates in humidity tests. For example, AZ91D alloy (9% Al) shows 15 wt% surface Al₂O₃ enrichment and 30% lower corrosion rates than pure Mg .

Advanced Research Questions

Q. How can conflicting electrochemical impedance spectroscopy (EIS) data for AMHC-containing alloys be resolved?

EIS arc interpretation in Mg-Al alloys is complicated by overlapping surface processes (e.g., oxide formation vs. carbonate passivation). To resolve contradictions:

- Combine EIS with XPS to correlate impedance arcs with surface chemistry (e.g., Al₂O₃ vs. MgCO₃ dominance) .

- Use time-resolved EIS to track parameter evolution during humidity exposure .

- Validate models with controlled CO₂ exposure to isolate carbonate contributions .

Q. What explains the inverse relationship between aluminum content and carbonate formation in Mg-Al alloys?

Higher Al content in bulk alloys promotes Al segregation to the surface as Al₂O₃, which inhibits Mg(OH)₂ formation and accelerates MgCO₃ precipitation under CO₂ exposure. For example, AZ80 alloy (8% Al) exhibits 20% higher MgCO₃ content than AZ31 (3% Al) after 24-hour atmospheric exposure . This Al-driven passivation reduces subsequent corrosion in humid environments.

Q. How do Mg/Al molar ratios influence AMHC’s structural and functional properties?

- Hydrophilicity : Layered double hydroxides (LDHs) with Mg/Al > 2 show improved hydrophilicity due to reduced impurity phases (e.g., amorphous Mg(OH)₂) .

- Thermal stability : Higher Mg content raises decomposition onset temperatures (e.g., Mg(OH)₂ decomposes at 330°C vs. Al(OH)₃ at 210°C) .

Table 1: Thermal Properties of AMHC Components

| Component | Decomposition Temp (°C) | Heat Absorption (kJ/g) |

|---|---|---|

| Mg(OH)₂ | 330 | 1.316 |

| Al(OH)₃ | 210 | 1.051 |

| MgCO₃ | 350 | 0.82 |

| Data sourced from |

Q. What methodological challenges arise in analyzing AMHC’s flame-retardant performance?

- Smoke density : AMHC’s lower smoke emission vs. pure Al(OH)₃ requires controlled combustion tests (e.g., ASTM E662). Mg(OH)₂ reduces smoke density by 40% due to efficient char formation .

- Acid neutralization : Mg(OH)₂ neutralizes SO₂/NO₂ gases 1.5× faster than Al(OH)₃, complicating gas-phase analysis . Use FT-IR to track gas-phase intermediates during thermal decomposition.

Data Contradictions and Mitigation

- Surface vs. bulk composition : XPS and EIS may conflict with bulk ICP-AES data due to Al surface segregation. Cross-validate with depth-profiling techniques (e.g., SIMS) .

- Impurity effects : Trace Ca²⁺ or Fe³⁺ in AMHC can alter electrochemical behavior. Pre-purify reagents and use chelating agents during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.